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Compound of Interest

Compound Name: Heptanoic anhydride

Cat. No.: B1329345 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for

Heptanoic Anhydride (C₁₄H₂₆O₃), a key intermediate in various chemical syntheses. This

document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry

(MS) data, complete with detailed experimental protocols and data analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic

molecules. Below are the ¹H and ¹³C NMR spectral data for Heptanoic Anhydride.

¹H NMR Spectroscopy
The ¹H NMR spectrum of Heptanoic Anhydride is characterized by signals corresponding to

the protons of the two heptanoyl chains. Due to the symmetry of the molecule, the protons on

both chains are chemically equivalent.

Table 1: ¹H NMR Spectral Data for Heptanoic Anhydride
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Chemical Shift
(ppm)

Multiplicity Integration Assignment

~2.42 Triplet, J ≈ 7.5 Hz 4H -CH₂-C(=O)

~1.65 Multiplet 4H -CH₂-CH₂-C(=O)

~1.30 Multiplet 12H -(CH₂)₃-CH₃

~0.89 Triplet, J ≈ 7.0 Hz 6H -CH₃

Note: Predicted chemical shifts and coupling constants based on typical values for aliphatic

chains and the influence of the anhydride functional group.

¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the different carbon environments in

Heptanoic Anhydride.

Table 2: ¹³C NMR Spectral Data for Heptanoic Anhydride

Chemical Shift (ppm) Assignment

~169.5 C=O

~34.1 -CH₂-C(=O)

~31.4 -CH₂-CH₂-C(=O)

~28.8 -(CH₂)₃-CH₃

~24.7 -CH₂-CH₂-CH₃

~22.4 -CH₂-CH₃

~13.9 -CH₃

Note: Predicted chemical shifts based on typical values for aliphatic anhydrides.[1][2][3]

Experimental Protocol for NMR Spectroscopy
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A general procedure for obtaining NMR spectra of a liquid anhydride like Heptanoic
Anhydride is as follows:

Sample Preparation: A small amount of Heptanoic Anhydride (5-20 mg) is dissolved in a

deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL) in a standard 5 mm NMR tube.

Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift

referencing (0.00 ppm).

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

¹H NMR Acquisition:

Pulse Sequence: A standard single-pulse experiment is typically sufficient.

Acquisition Parameters: Key parameters include the spectral width, acquisition time,

relaxation delay, and the number of scans. For quantitative analysis, a longer relaxation

delay is necessary to ensure full relaxation of all protons.

¹³C NMR Acquisition:

Pulse Sequence: A proton-decoupled pulse sequence is commonly used to simplify the

spectrum by removing C-H coupling, resulting in a single peak for each unique carbon

atom.

Acquisition Parameters: A wider spectral width is required compared to ¹H NMR. Due to

the low natural abundance of ¹³C, a larger number of scans is typically needed to achieve

a good signal-to-noise ratio.

Data Processing: The raw data (Free Induction Decay - FID) is processed using Fourier

transformation, followed by phasing and baseline correction. The chemical shifts are

referenced to the internal standard.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR

spectrum of Heptanoic Anhydride is dominated by the characteristic absorptions of the

anhydride functional group.
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Table 3: IR Spectral Data for Heptanoic Anhydride

Wavenumber (cm⁻¹) Intensity Assignment

~1817 & ~1750 Strong
C=O stretching (symmetric and

asymmetric)

~1045 Strong C-O-C stretching

2958, 2931, 2860 Medium-Strong C-H stretching (aliphatic)

1465, 1414 Medium C-H bending (aliphatic)

Note: The presence of two distinct carbonyl stretching bands is a hallmark of the anhydride

functional group.[4]

Experimental Protocol for IR Spectroscopy
For a liquid sample like Heptanoic Anhydride, the IR spectrum is typically obtained using the

following method:

Sample Preparation: A neat (undiluted) liquid sample is used. A thin film of the liquid is

placed between two salt plates (e.g., NaCl or KBr) or directly onto the crystal of an

Attenuated Total Reflectance (ATR) accessory.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

Data Acquisition:

Scan Range: Typically from 4000 to 400 cm⁻¹.

Resolution: A resolution of 4 cm⁻¹ is generally sufficient.

Number of Scans: An accumulation of 16 to 32 scans is common to improve the signal-to-

noise ratio.

Data Processing: A background spectrum (of the empty salt plates or ATR crystal) is first

recorded and then automatically subtracted from the sample spectrum.
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Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. The electron ionization (EI) mass spectrum of Heptanoic Anhydride is

presented below.

Table 4: Mass Spectrometry Data for Heptanoic Anhydride (Electron Ionization)

m/z Relative Intensity (%) Proposed Fragment

242 < 1 [M]⁺ (Molecular Ion)

113 100 [C₇H₁₃O]⁺ (Acylium ion)

85 ~30 [C₆H₁₃]⁺

71 ~25 [C₅H₁₁]⁺

57 ~40 [C₄H₉]⁺

43 ~55 [C₃H₇]⁺

Data obtained from the NIST WebBook.[5]

Fragmentation Analysis
The mass spectrum of Heptanoic Anhydride shows a very weak molecular ion peak at m/z

242. The most prominent fragmentation pathway for linear anhydrides is the cleavage of the C-

O bond to form a stable acylium ion. In this case, the base peak at m/z 113 corresponds to the

heptanoyl acylium ion ([CH₃(CH₂)₅CO]⁺). Subsequent fragmentation of the alkyl chain of this

acylium ion or the other fragmentation products leads to the series of peaks observed at m/z

85, 71, 57, and 43, corresponding to the loss of successive alkyl fragments.[6][7][8]

Experimental Protocol for Mass Spectrometry
The following is a general protocol for obtaining an electron ionization mass spectrum of a

liquid sample:

Sample Introduction: The liquid sample is introduced into the mass spectrometer, often via a

heated direct insertion probe or through a gas chromatograph (GC-MS).
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Ionization: In the ion source, the sample molecules are bombarded with high-energy

electrons (typically 70 eV), causing ionization and fragmentation.

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-

charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

Detection: An electron multiplier or similar detector records the abundance of each ion.

Experimental and Analytical Workflow
The general workflow for the spectroscopic analysis of a chemical compound like Heptanoic
Anhydride involves a series of logical steps to ensure accurate data acquisition and

interpretation.
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Caption: General workflow for the spectroscopic analysis of Heptanoic Anhydride.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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